(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
IACS-8968 (R-enantiomer) is a chemical compound known for its role as a dual inhibitor of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes are involved in the metabolism of tryptophan, an essential amino acid. The compound is primarily used in scientific research to study its effects on these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired enantiomeric purity .
Industrial Production Methods
Industrial production of IACS-8968 (R-enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
IACS-8968 (R-enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
IACS-8968 (R-enantiomer) has several scientific research applications, including:
Chemistry: Used to study the inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase.
Biology: Investigated for its effects on tryptophan metabolism and its potential role in modulating immune responses.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated tryptophan metabolism, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic pathways
Mechanism of Action
IACS-8968 (R-enantiomer) exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. These enzymes are involved in the catabolism of tryptophan, leading to the production of kynurenine and other metabolites. By inhibiting these enzymes, IACS-8968 (R-enantiomer) can modulate tryptophan metabolism and influence various biological processes, including immune responses and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Linrodostat: Another inhibitor of indoleamine 2,3-dioxygenase.
Epacadostat: A potent inhibitor of indoleamine 2,3-dioxygenase used in cancer research.
β-Lapachone: A compound with similar inhibitory effects on metabolic enzymes.
Uniqueness
IACS-8968 (R-enantiomer) is unique due to its dual inhibitory action on both indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase. This dual inhibition allows for a broader range of effects on tryptophan metabolism compared to compounds that target only one of these enzymes .
Properties
IUPAC Name |
(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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